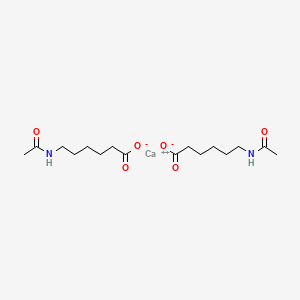

Calcium 6-acetamidohexanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Calcium acexamate can be synthesized through a direct reaction between acetyl-caprolactam and calcium hydroxide in an aqueous solution . The process involves two main steps:

Hydrolysis of acetyl-caprolactam: This step produces acexamic acid by opening the caprolactam cycle.

Reaction with calcium hydroxide: The acexamic acid obtained is then reacted with calcium hydroxide to form calcium acexamate.

Chemical Reactions Analysis

Calcium acexamate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to release acexamic acid and calcium ions.

Complexation: It can form complexes with other metal ions, such as zinc, to produce zinc acexamate.

Thermal Decomposition: Under thermal conditions, calcium acexamate can decompose, releasing volatile components.

Scientific Research Applications

Calcium acexamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of calcium acexamate involves its ability to prevent the formation of connective inflamed tissue and promote healing. The compound interacts with molecular targets involved in the inflammatory response, reducing inflammation and promoting tissue regeneration . When combined with zinc, it enhances bone growth factors and restores bone components in diabetic conditions .

Comparison with Similar Compounds

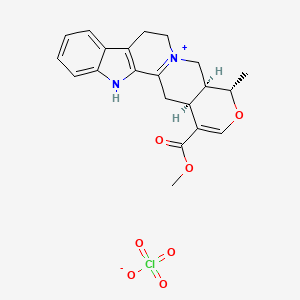

Calcium acexamate can be compared with other similar compounds such as:

Zinc acexamate: Similar in structure but contains zinc instead of calcium.

Calcium acetate: Another calcium salt used primarily as a phosphate binder in patients with renal disease. Unlike calcium acexamate, it does not have cicatrization properties.

Calcium oxalate: Commonly found in kidney stones and used in ceramic glazes. It does not have the same medical applications as calcium acexamate.

Calcium acexamate stands out due to its specific applications in wound healing and ulcer treatment, making it unique among calcium salts.

Properties

CAS No. |

36392-66-2 |

|---|---|

Molecular Formula |

C16H28CaN2O6 |

Molecular Weight |

384.48 g/mol |

IUPAC Name |

calcium;6-acetamidohexanoate |

InChI |

InChI=1S/2C8H15NO3.Ca/c2*1-7(10)9-6-4-2-3-5-8(11)12;/h2*2-6H2,1H3,(H,9,10)(H,11,12);/q;;+2/p-2 |

InChI Key |

SBWAKKRVPRVVTI-UHFFFAOYSA-L |

Canonical SMILES |

CC(=O)NCCCCCC(=O)[O-].CC(=O)NCCCCCC(=O)[O-].[Ca+2] |

Related CAS |

57-08-9 (Parent) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[(E)-[amino-(cyanoamino)methylidene]amino]methyl]-1-cyanoguanidine](/img/structure/B12706445.png)